What is the chemical structure of Isocalamendiol?
What is the chemical structure of Isocalamendiol?
An In-Depth Technical Guide to the Chemical Structure of Isocalamendiol
Introduction
Isocalamendiol is a naturally occurring bicyclic sesquiterpenoid diol. As a member of the sesquiterpenoid class of organic compounds, it is built from three isoprene units and possesses a characteristic C15 carbon skeleton.[1] This technical guide provides a comprehensive overview of the chemical structure of Isocalamendiol, its stereochemical intricacies, and the analytical methodologies employed for its characterization. The content is tailored for researchers, scientists, and professionals in the fields of natural product chemistry, pharmacology, and drug development who require a detailed understanding of this compound.
First isolated from the rhizomes of the Japanese plant Acorus calamus, Isocalamendiol has also been identified in other botanical sources, such as Baccharis marginalis.[2] Its structure, featuring a decahydronaphthalene core with multiple chiral centers, presents a fascinating subject for stereochemical analysis and synthetic exploration. Understanding its precise three-dimensional architecture is fundamental to elucidating its biosynthetic pathways and exploring its potential biological activities.
Core Molecular Structure & Nomenclature
The foundational framework of Isocalamendiol is a cadinane-type sesquiterpene, which consists of two fused six-membered rings. This decahydronaphthalene core is substituted with functional groups that define its chemical identity.
Key Structural Features:
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Molecular Formula: C₁₅H₂₆O₂[3]
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Carbon Skeleton: A bicyclic system composed of two condensed six-membered rings in a chair conformation.
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Functional Groups:
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Two Hydroxyl Groups: The molecule is a diol, with one tertiary alcohol and one secondary alcohol. One hydroxyl group is in an axial position, while the other is in an equatorial position.
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Isopropyl Group: A propan-2-yl substituent is attached to one of the rings.[4]
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Methyl Group: A single methyl group is present.
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Methylidene Group: An exocyclic double bond (=CH₂) is a characteristic feature.[4]
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Based on its complex, stereodefined structure, the formal IUPAC name for Isocalamendiol is (1R,4S,4aR,8aS)-4-Isopropyl-1-methyl-6-methylenedecahydronaphthalene-1,4a-diol .[4][5]
The connectivity and arrangement of these groups are best visualized through a 2D structural representation.
Caption: 2D Chemical Structure of Isocalamendiol.
Physicochemical and Computed Properties
A summary of key identifiers and properties is essential for database referencing and computational modeling.
| Property | Value | Source |
| Molecular Formula | C₁₅H₂₆O₂ | [3][4] |
| Average Molecular Weight | 238.37 g/mol | [1][4] |
| Monoisotopic Molecular Weight | 238.193280076 Da | [1] |
| CAS Registry Number | 25330-21-6 | [5] |
| IUPAC Name | (1R,4S,4aR,8aS)-1-methyl-6-methylidene-4-propan-2-yl-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1,4a-diol | [4] |
| InChI | InChI=1S/C15H26O2/c1-10(2)12-7-8-14(4,16)13-6-5-11(3)9-15(12,13)17/h10,12-13,16-17H,3,5-9H2,1-2,4H3/t12-,13-,14+,15+/m0/s1 | [4] |
| InChIKey | AHNGXHRYFGQWSL-BYNSBNAKSA-N | [4] |
| SMILES | CC(C)[C@@H]1CC(C)O | [4] |
Structural Elucidation: A Methodological Approach
The definitive determination of Isocalamendiol's complex 3D structure relies on a combination of advanced analytical techniques. The causality behind using multiple methods is to build a self-validating dataset, where the results from one technique (e.g., MS for molecular formula) corroborate the findings of another (e.g., NMR for connectivity), with X-ray crystallography providing the ultimate, unambiguous proof of the three-dimensional arrangement.
Caption: Experimental workflow for the isolation and structural elucidation of Isocalamendiol.
Protocol 1: X-ray Crystallography
This technique provides unequivocal proof of the molecule's solid-state conformation, bond lengths, bond angles, and absolute stereochemistry. A study published in 2005 provided the crystal structure of Isocalamendiol isolated from Baccharis marginalis.[2]
Experimental Data from Crystallography: [2]
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P1211 (No. 4) |
| a | 10.369(2) Å |
| b | 27.528(6) Å |
| c | 10.815(2) Å |
| β | 107.98(3)° |
| Volume (V) | 2936.3 ų |
Methodology:
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Crystal Growth: Dissolve the purified Isocalamendiol (20 g) in a suitable solvent mixture (e.g., petrol/EtOAc) and allow for slow evaporation to form single, diffraction-quality crystals.[2]
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Data Collection: Mount a selected crystal on a goniometer head of a single-crystal X-ray diffractometer. Irradiate the crystal with a monochromatic X-ray beam (e.g., Mo Kα radiation, λ = 0.71073 Å).[2]
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Structure Solution: Process the collected diffraction data to solve the phase problem. The resulting electron density map is used to build an initial molecular model.
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Structural Refinement: Refine the atomic positions and thermal parameters against the experimental data until convergence is reached, yielding the final, highly accurate molecular structure.
Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is crucial for determining the carbon-hydrogen framework and the relative stereochemistry of the molecule in solution. The spectral data for Isocalamendiol isolated from natural sources are identical to previously reported values.[2]
Methodology:
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Sample Preparation: Accurately weigh ~5-10 mg of purified Isocalamendiol and dissolve it in an appropriate deuterated solvent (e.g., CDCl₃, methanol-d₄) in a 5 mm NMR tube.
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¹H NMR Acquisition: Acquire a one-dimensional proton NMR spectrum. This experiment reveals the chemical shifts, integration (proton count), and coupling constants (J-values) which indicate neighboring protons.
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¹³C NMR Acquisition: Acquire a one-dimensional carbon NMR spectrum (often proton-decoupled) to identify the number of unique carbon environments.
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2D NMR Experiments (COSY, HSQC, HMBC):
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COSY (Correlation Spectroscopy): Identifies proton-proton spin-spin couplings, helping to establish H-C-C-H connectivity.
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HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded carbon and proton atoms.
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HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is critical for assembling the complete molecular structure.
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Data Analysis: Integrate all NMR data to piece together the molecular fragments, confirm the carbon skeleton, and assign the relative stereochemistry of the substituents.
Conclusion
The chemical structure of Isocalamendiol (C₁₅H₂₆O₂) is that of a well-defined bicyclic sesquiterpenoid diol with a cadinane-type framework.[1][5] Its molecular architecture is characterized by two fused six-membered rings, multiple stereocenters, and key functional groups including two hydroxyls, an isopropyl group, and a methylidene moiety.[4] The definitive three-dimensional structure and absolute stereochemistry, (1R,4S,4aR,8aS), have been unambiguously established through single-crystal X-ray diffraction, supported by a comprehensive suite of spectroscopic techniques such as NMR and mass spectrometry.[4] This detailed structural knowledge forms the essential foundation for further research into its synthesis, biosynthesis, and potential applications in drug discovery and development.
References
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Ruiz-León, D., Rivera, P., et al. (2005). Crystal structure of isocalamendiol, C15H26O2 from Baccharis marginalis. Zeitschrift für Kristallographie - New Crystal Structures, 220(3), 355-357. Available at: [Link]
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FooDB. (n.d.). Compound: Isocalamendiol (FDB015339). Food Database. Available at: [Link]
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National Institute of Standards and Technology (NIST). (n.d.). Isocalamenediol. NIST Chemistry WebBook. Available at: [Link]
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National Institute of Standards and Technology (NIST). (n.d.). Isocalamendiol. NIST Chemistry WebBook. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). Isocalamendiol. PubChem Compound Database. Available at: [Link]
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ResearchGate. (2014). Crystal structure of isocalamendiol, C15H26O2, from Baccharis marginalis. Available at: [Link]
